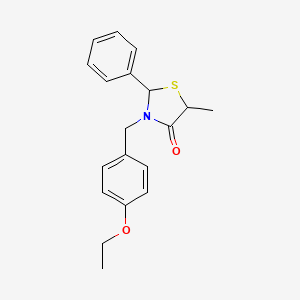
3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with ethoxy-benzyl, methyl, and phenyl groups, which contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxybenzaldehyde, 2-phenylthiosemicarbazide, and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Alkylated or arylated thiazolidinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, reducing bacterial growth, or modulate inflammatory pathways, reducing inflammation.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
- 3-(4-Chloro-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
- 3-(4-Fluoro-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one
Uniqueness
3-(4-Ethoxy-benzyl)-5-methyl-2-phenyl-thiazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C19H21NO2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
3-[(4-ethoxyphenyl)methyl]-5-methyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-3-22-17-11-9-15(10-12-17)13-20-18(21)14(2)23-19(20)16-7-5-4-6-8-16/h4-12,14,19H,3,13H2,1-2H3 |
InChI 键 |
ALNQUHUQUWHJNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CN2C(SC(C2=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















